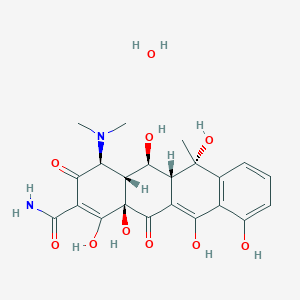
Oxytetracycline dihydrate sigmaultra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytetracycline, Pharmaceutical Secondary Standard; Certified Reference Material, is a broad-spectrum antibiotic widely used in veterinary medicine. It is known for its ability to inhibit protein synthesis in both gram-positive and gram-negative bacteria. This compound is often used as a pharmaceutical reference standard for quality control in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytetracycline is synthesized through a complex fermentation process involving the bacterium Streptomyces rimosus. The fermentation broth is subjected to various purification steps, including solvent extraction and crystallization, to isolate the oxytetracycline .
Industrial Production Methods
In industrial settings, oxytetracycline is produced by large-scale fermentation. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxytetracycline undergoes several types of chemical reactions, including:
Oxidation: Oxytetracycline can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups in oxytetracycline.
Substitution: Substitution reactions can occur at various positions on the oxytetracycline molecule.
Common Reagents and Conditions
Common reagents used in the reactions of oxytetracycline include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various degradation products and modified oxytetracycline derivatives. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Oxytetracycline has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies of bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Used in the development of new antibiotics and in studies of bacterial infections.
Mechanism of Action
Oxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit and prevents the binding of aminoacyl-tRNA to the A site of the ribosome. This action inhibits the elongation of the peptide chain, effectively stopping protein synthesis. The binding of oxytetracycline to the ribosome is reversible .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar mechanism of action.
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.
Minocycline: A tetracycline antibiotic with a broader spectrum of activity and better tissue penetration.
Uniqueness
Oxytetracycline is unique due to its specific spectrum of activity and its use in veterinary medicine. It is particularly effective against a wide range of bacterial infections in animals, making it a valuable tool in veterinary practice .
Properties
Molecular Formula |
C22H26N2O10 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1 |
InChI Key |
IJKBSHGSRCMPQD-IFLJXUKPSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


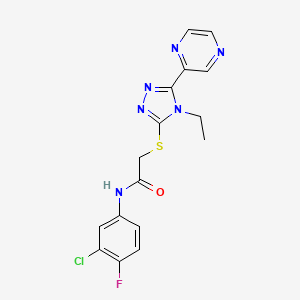
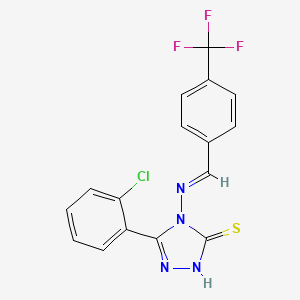
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086449.png)

![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)
![2-amino-6-benzyl-4-(4-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086460.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15086464.png)
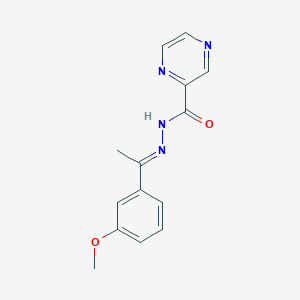
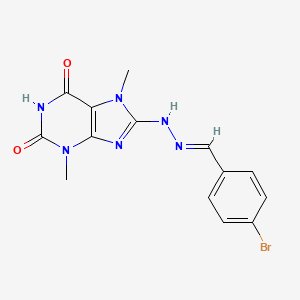

![N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide](/img/structure/B15086490.png)

![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15086507.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086509.png)
